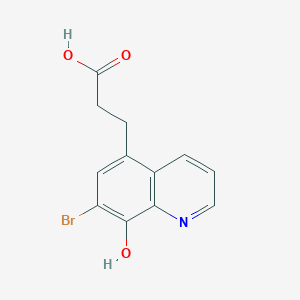
3-(7-Bromo-8-hydroxyquinolin-5-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(7-Bromo-8-hydroxyquinolin-5-yl)propanoic acid is a chemical compound with the molecular formula C12H10BrNO3 It is characterized by the presence of a bromine atom at the 7th position and a hydroxyl group at the 8th position on the quinoline ring, along with a propanoic acid side chain at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-Bromo-8-hydroxyquinolin-5-yl)propanoic acid typically involves the bromination of 8-hydroxyquinoline followed by the introduction of the propanoic acid side chain. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The subsequent step involves the alkylation of the brominated quinoline derivative with a suitable propanoic acid derivative under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and alkylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(7-Bromo-8-hydroxyquinolin-5-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 8-hydroxyquinoline-5-propanoic acid.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: 8-Hydroxyquinoline-5-propanoic acid.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-(7-Bromo-8-hydroxyquinolin-5-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its quinoline core.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(7-Bromo-8-hydroxyquinolin-5-yl)propanoic acid involves its interaction with various molecular targets and pathways. The hydroxyl group on the quinoline ring can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Lacks the bromine atom and propanoic acid side chain.
7-Bromo-8-hydroxyquinoline: Lacks the propanoic acid side chain.
8-Hydroxyquinoline-5-propanoic acid: Lacks the bromine atom.
Uniqueness
3-(7-Bromo-8-hydroxyquinolin-5-yl)propanoic acid is unique due to the presence of both the bromine atom and the propanoic acid side chain, which confer distinct chemical and biological properties. The bromine atom enhances the compound’s reactivity and potential for substitution reactions, while the propanoic acid side chain increases its solubility and potential for forming hydrogen bonds.
Properties
Molecular Formula |
C12H10BrNO3 |
|---|---|
Molecular Weight |
296.12 g/mol |
IUPAC Name |
3-(7-bromo-8-hydroxyquinolin-5-yl)propanoic acid |
InChI |
InChI=1S/C12H10BrNO3/c13-9-6-7(3-4-10(15)16)8-2-1-5-14-11(8)12(9)17/h1-2,5-6,17H,3-4H2,(H,15,16) |
InChI Key |
ZTEPYOJIBQWFHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2CCC(=O)O)Br)O)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Ethyl-6,11-dihydro-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B11831754.png)
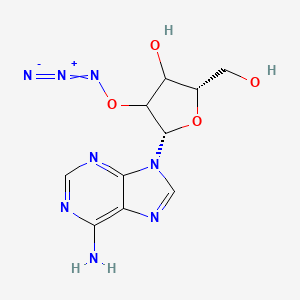
![4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoic acid](/img/structure/B11831762.png)
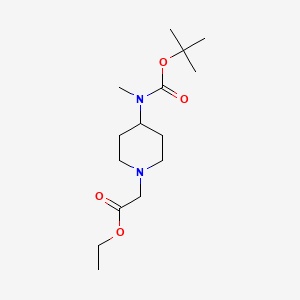
![4'-(Methoxy(methyl)carbamoyl)-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B11831768.png)
![(4aR,7R,8S,8aS)-6-(4-methylphenoxy)-2-phenyl-7-sulfanyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B11831769.png)
![2-(5-(4-Carbamimidoylphenyl)thiophen-2-yl)-1H-benzo[d]imidazole-6-carboximidamide dihydrochloride](/img/structure/B11831780.png)
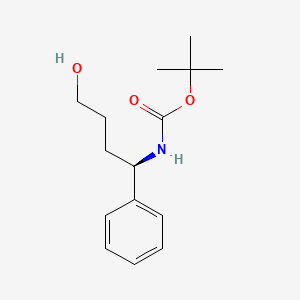

![1,6-Dioxa-4-azaspiro[4.4]nonane, 7-(bromomethyl)-3,4-dimethyl-9-(1-methylethyl)-2-phenyl-, (2S,3S,5R,7S,9S)-](/img/structure/B11831793.png)
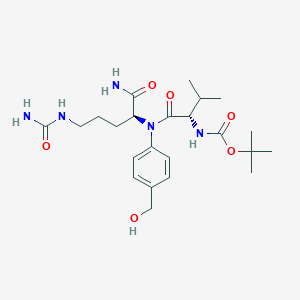
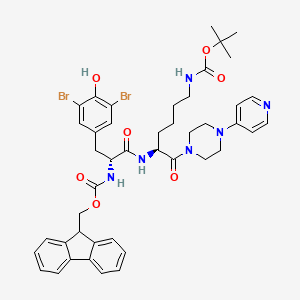
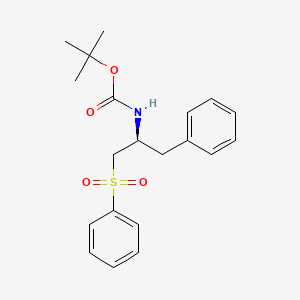
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-cyclohexylthiourea](/img/structure/B11831824.png)
